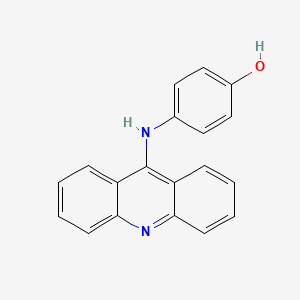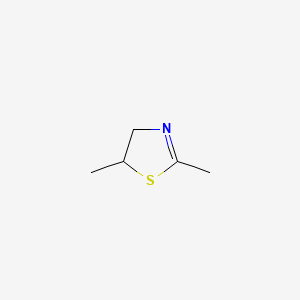
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid is a complex compound that features a platinum center coordinated with azanidyl and phenylethyl groups, along with sulfuric acid. This compound is primarily used in research settings, particularly in the fields of catalysis and ligand chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid typically involves the reaction of platinum salts with azanidyl and phenylethyl ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves precise control of temperature, pressure, and reactant concentrations to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different platinum complexes.
Substitution: Ligands can be substituted with other groups to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state complexes .
Scientific Research Applications
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid involves its interaction with molecular targets through coordination chemistry. The platinum center can form complexes with various ligands, influencing the reactivity and stability of the compound. These interactions can affect biological pathways and chemical reactions, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in cancer treatment with a unique ligand arrangement.
Uniqueness
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other platinum compounds. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Properties
CAS No. |
72400-74-9 |
|---|---|
Molecular Formula |
C8H12N2O4PtS |
Molecular Weight |
427.34 g/mol |
IUPAC Name |
(2-azanidyl-1-phenylethyl)azanide;platinum(2+);sulfuric acid |
InChI |
InChI=1S/C8H10N2.H2O4S.Pt/c9-6-8(10)7-4-2-1-3-5-7;1-5(2,3)4;/h1-5,8-10H,6H2;(H2,1,2,3,4);/q-2;;+2 |
InChI Key |
NBJZHGXIZWPHIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH-])[NH-].OS(=O)(=O)O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


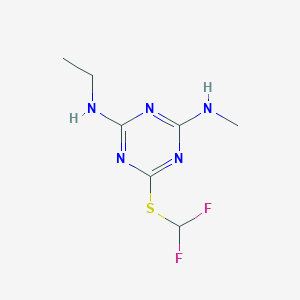
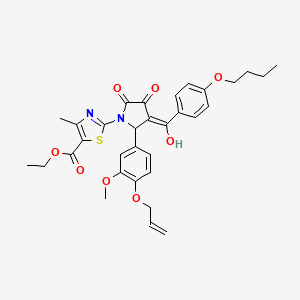

![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)

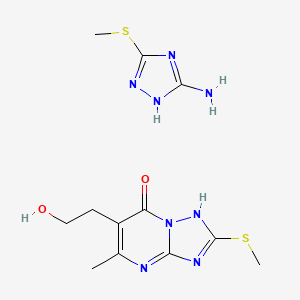
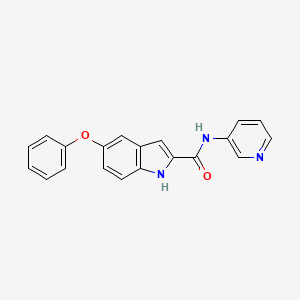

![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)
![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)
